(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H17N3O It is known for its unique structure, which includes a hydrazinylmethyl group attached to a phenyl ring, and a pyrrolidinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-(chloromethyl)benzaldehyde with hydrazine hydrate to form 4-(hydrazinylmethyl)benzaldehyde. This intermediate is then reacted with pyrrolidine and a suitable oxidizing agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The pyrrolidinyl group can interact with receptor sites, modulating their activity. These interactions result in the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(pyrrolidin-1-yl)methanone
- (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid
- (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
[4-(hydrazinylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H17N3O/c13-14-9-10-3-5-11(6-4-10)12(16)15-7-1-2-8-15/h3-6,14H,1-2,7-9,13H2 |
InChI Key |
FFUQFPMVJUULHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CNN |
Origin of Product |
United States |
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